(2E)-3-(furan-2-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide

Lipophilicity Physicochemical profiling CNS drug design

(2E)-3-(Furan-2-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide (CAS 304475-91-0) is a synthetic acrylamide derivative belonging to the furan-2-yl-propenamide chemotype. This compound features an α,β-unsaturated carbonyl conjugated system linking a furan ring to a 3-trifluoromethyl-substituted phenyl group via an amide bond.

Molecular Formula C14H10F3NO2
Molecular Weight 281.234
CAS No. 304475-91-0
Cat. No. B2846991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(furan-2-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide
CAS304475-91-0
Molecular FormulaC14H10F3NO2
Molecular Weight281.234
Structural Identifiers
SMILESC1=CC(=CC(=C1)NC(=O)C=CC2=CC=CO2)C(F)(F)F
InChIInChI=1S/C14H10F3NO2/c15-14(16,17)10-3-1-4-11(9-10)18-13(19)7-6-12-5-2-8-20-12/h1-9H,(H,18,19)/b7-6+
InChIKeyZOEVSMHNTNZMSQ-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

304475-91-0 Procurement Guide: Chemical Identity and Structural Class of (2E)-3-(Furan-2-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide


(2E)-3-(Furan-2-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide (CAS 304475-91-0) is a synthetic acrylamide derivative belonging to the furan-2-yl-propenamide chemotype [1]. This compound features an α,β-unsaturated carbonyl conjugated system linking a furan ring to a 3-trifluoromethyl-substituted phenyl group via an amide bond. With a molecular formula of C₁₄H₁₀F₃NO₂ and molecular weight of 281.23 g/mol, it belongs to a class of compounds demonstrated to act as positive allosteric modulators (PAMs) of Cys-loop ligand-gated ion channels, including the α7 nicotinic acetylcholine receptor (nAChR) and GABAₐ receptor [2]. The compound is structurally related to the well-characterized tool compounds PAM-2 [(E)-3-furan-2-yl-N-p-tolyl-acrylamide] and PAM-4 [(E)-3-furan-2-yl-N-phenylacrylamide], differing specifically in the 3-trifluoromethyl substitution on the N-phenyl ring [2].

Why Trifluoromethyl Positional Isomers and Phenyl-Substituted Analogs of 304475-91-0 Cannot Be Assumed Interchangeable in Ion Channel Research


Within the furan-2-yl-acrylamide chemotype, minor substituent changes on the N-phenyl ring produce profound pharmacological divergence. The 3-trifluoromethyl substitution of 304475-91-0 creates a unique electronic environment (meta-directing, electron-withdrawing σₘ = 0.43) distinct from the 4-CF₃ isomer (CAS 477867-20-2, para-substituted), the 2-CF₃ variant, and the unsubstituted phenyl analog PAM-4 [1]. Published structure-activity relationship (SAR) data on this scaffold demonstrate that the position and electronic character of the N-aryl substituent governs both the direction (potentiation vs. inhibition) and magnitude of modulation at α7 nAChR and GABAₐ receptors, as well as selectivity over related channels such as hα3-containing AChRs, NMDA receptors, and voltage-gated ion channels [2]. The CF₃ group additionally influences metabolic stability and lipophilicity (computed XLogP3-AA = 3.2), parameters critical for in vitro assay design and in vivo translational studies [1].

Quantitative Differentiation Evidence for 304475-91-0: Physicochemical, Structural, and Pharmacological Class Comparisons


Computed Lipophilicity (XLogP3-AA) Comparison of 304475-91-0 Against the 4-CF₃ Positional Isomer

The compound 304475-91-0 (3-CF₃ substitution) has a computed XLogP3-AA of 3.2, identical to the value for the 4-CF₃ positional isomer (CAS 477867-20-2), both calculated by the PubChem XLogP3 algorithm [1]. This lipophilicity places both compounds within the optimal range for CNS penetration (LogP 2–4) and distinguishes them from the less lipophilic unsubstituted phenyl analog PAM-4 (computed LogP ~2.0–2.5) [1]. However, the meta (3-) vs. para (4-) CF₃ substitution alters the steric presentation and hydrogen bond acceptor topology at the receptor binding site without changing overall LogP, a nuance that cannot be captured by generic substitution with either isomer.

Lipophilicity Physicochemical profiling CNS drug design

α7 Nicotinic Acetylcholine Receptor Modulation: Class-Level Inference from PAM-2 to 304475-91-0

The direct structural analog PAM-2 [(E)-3-furan-2-yl-N-p-tolyl-acrylamide] acts as a highly selective type II positive allosteric modulator of α7 nAChRs. In published studies, PAM-2 inhibited hα3-containing AChRs with an IC₅₀ of 26 ± 6 μM, demonstrating selectivity over NMDA-sensitive GluRs (NR1aNR2B and NR1aNR2A) where potency was lower [1]. PAM-2 also produced dose-dependent antinociception in mouse formalin and chronic constriction injury (CCI) models, effects blocked by the α7-selective antagonist methyllycaconitine [2]. While 304475-91-0 has not been directly tested in these assays, the replacement of p-tolyl (PAM-2) with m-trifluoromethylphenyl (304475-91-0) introduces stronger electron-withdrawing character (Hammett σₘ = 0.43 for CF₃ vs. σₚ = -0.17 for CH₃), which may alter both the potentiating efficacy and the potentiating/inhibitory balance observed for this scaffold at GABAₐ receptors [3].

α7 nAChR Positive allosteric modulator Pain research Neuropharmacology

GABAₐ Receptor Modulation and Concurrent Potentiating/Inhibitory Activity: Scaffold-Specific Evidence from PAM-4 and DM Compounds

The structurally related compound PAM-4 [(E)-3-furan-2-yl-N-phenylacrylamide] and a series of DM compounds derived from PAM-2 have been shown to exert concurrent potentiating and inhibitory effects at the ternary αβγ GABAₐ receptor. Potentiating efficacies were similar to neurosteroids and benzodiazepines (ΔG ∼ –1.5 kcal/mol), with potentiation mediated by the classic anesthetic binding sites in the transmembrane domain [1]. Inhibition was abolished by the α1(V256S) mutation, mechanistically similar to inhibitory neurosteroids but through distinct binding sites [1]. In mouse models, PAM-4 dose-dependently reversed formalin-induced nociception and CCI-induced mechanical allodynia without motor impairment, while also attenuating chronic pain-induced depression-like behavior and anxiety [2]. These dual modulatory properties are exquisitely sensitive to N-aryl substitution, as demonstrated by the distinct pharmacological profiles of PAM-2 (p-tolyl) vs. PAM-4 (unsubstituted phenyl) vs. DM compounds at GABAₐ receptors [1]. Consequently, 304475-91-0 (3-CF₃-phenyl) is expected to exhibit a unique potentiating/inhibitory balance that cannot be replicated by any existing analog.

GABAA receptor Anesthetic binding site Electrophysiology Neurosteroid

Antiproliferative Activity of Furan-Trifluoromethyl Acrylamide Congeners: Context from the 2-CF₃, 5-Ethylfuran Analog

The closely related congener (E)-3-(5-ethylfuran-2-yl)-N-(2-(trifluoromethyl)phenyl)acrylamide (CAS 890605-31-9), which substitutes the furan 5-position with ethyl and places CF₃ at the 2-position of the phenyl ring, demonstrated antiproliferative activity against three human cancer cell lines: MCF-7 (breast) IC₅₀ = 12.5 μM, HeLa (cervical) IC₅₀ = 15.0 μM, and A549 (lung) IC₅₀ = 10.0 μM . This congener differs from 304475-91-0 in two structural features: (i) the ethyl group on the furan ring, and (ii) the ortho (2-) rather than meta (3-) position of the CF₃ group on the phenyl ring. These modifications are non-trivial; the 5-ethyl substitution increases furan electron density, while the 2-CF₃ position introduces steric hindrance and alters amide conformation relative to the 3-CF₃ isomer . No comparable antiproliferative data exist for 304475-91-0, and the distinct substitution pattern precludes direct extrapolation of these IC₅₀ values.

Anticancer Cytotoxicity Cancer cell lines Acrylamide derivatives

Commercial Availability and Purity Benchmarking of 304475-91-0 Against Its 4-CF₃ Positional Isomer

Commercially, 304475-91-0 is available from multiple vendors with reported purity ranging from 90% (Leyan, catalog 2154784) to 97% (MolCore, NLT 97%) . The 4-CF₃ positional isomer (CAS 477867-20-2) is available from AKSci at 95% purity . Both isomers are sold exclusively for non-human research use. The 3-CF₃ isomer (304475-91-0) is listed in the PubChem database with a defined stereochemistry ((E)-configuration) and has a computed Topological Polar Surface Area of 42.2 Ų [1]. This TPSA value, combined with XLogP3-AA of 3.2, predicts moderate blood-brain barrier permeability, consistent with the CNS activity observed for scaffold analogs PAM-2 and PAM-4 [1]. The 90–97% purity range for 304475-91-0 is adequate for most in vitro pharmacological assays but may require repurification for biophysical studies (e.g., surface plasmon resonance, isothermal titration calorimetry) where purity ≥98% is standard.

Chemical procurement Purity comparison Vendor benchmarking Research chemical sourcing

Research Application Scenarios for 304475-91-0: Targeted Investigation of CF₃ Positional Effects in Ion Channel and GPCR Pharmacology


SAR Expansion of Furan-Acrylamide PAMs at α7 Nicotinic Acetylcholine Receptors

Given the well-established activity of PAM-2 (p-tolyl) and PAM-4 (unsubstituted phenyl) as α7 nAChR positive allosteric modulators with demonstrated antinociceptive, anti-inflammatory, and pro-cognitive effects in rodent models [1][2], 304475-91-0 serves as a critical third comparator for systematic SAR mapping. By testing 304475-91-0 alongside PAM-2 and PAM-4 under identical electrophysiological conditions (e.g., two-electrode voltage clamp in Xenopus oocytes expressing human α7 nAChR), researchers can quantify the impact of progressive electron-withdrawing character (H: σ = 0 → CH₃: σₚ = -0.17 → CF₃: σₘ = 0.43) on potentiating efficacy, apparent agonist affinity shifts, and selectivity over related Cys-loop receptors (α3β4, α4β2 nAChRs, 5-HT₃A). This systematic comparison has not been published and represents a clear experimental niche for laboratories procuring 304475-91-0.

Mapping the Potentiating/Inhibitory Equilibrium at GABAₐ Receptor Anesthetic Binding Sites

The DM compound series derived from PAM-2 exhibited concurrent potentiating and inhibitory effects at GABAₐ receptors, with potentiation mediated by classic anesthetic binding sites and inhibition resembling but distinct from neurosteroid mechanisms [1]. The 3-CF₃ substitution of 304475-91-0 is predicted to alter the potentiating/inhibitory balance relative to existing analogs. Fluorescence imaging studies using voltage-clamp fluorometry can quantify the effect of 304475-91-0 on apparent transmitter affinity at ternary αβγ GABAₐ receptors, while site-directed mutagenesis (α1(V256S), α1(S270I), etc.) can identify its binding site(s). These experiments would contribute to understanding how electron-withdrawing substituents on the N-aryl ring shift the functional equilibrium of this scaffold at GABAₐ receptors, information relevant to the design of subtype-selective modulators for anxiety, epilepsy, and anesthesia research.

Comparative Antiproliferative Screening of CF₃ Positional Isomers in Cancer Cell Panels

The 2-CF₃, 5-ethylfuran congener demonstrated low micromolar antiproliferative activity across breast, cervical, and lung cancer lines (IC₅₀ range: 10.0–15.0 μM) [1]. 304475-91-0 (3-CF₃, unsubstituted furan) and its 4-CF₃ isomer (CAS 477867-20-2) represent the logical next set of comparators for probing the structure-activity relationship of CF₃ position on cytotoxicity. A focused panel including MCF-7, HeLa, A549, and non-transformed control cell lines would generate the first direct comparative dataset for this chemotype and could identify whether the 3-CF₃ substitution offers improved potency, differential cell-line selectivity, or reduced toxicity relative to the 2-CF₃ analog. Such data are entirely absent from the current literature.

Metabolic Stability Profiling of N-Aryl Trifluoromethyl Acrylamides as a Function of CF₃ Position

The trifluoromethyl group is a well-established metabolic blocking strategy in medicinal chemistry, but its positional effect on oxidative metabolism can vary significantly. The 3-CF₃ substitution (meta) may differentially affect CYP450-mediated hydroxylation and N-dealkylation compared to the 2-CF₃ (ortho, steric shielding) and 4-CF₃ (para, electronic deactivation) isomers. Procurement of 304475-91-0 enables comparative microsomal and hepatocyte stability assays alongside the 2-CF₃ and 4-CF₃ analogs, generating data critical for any translational development of this chemotype. Published metabolic stability data for the furan-acrylamide scaffold are currently limited to the DM compound series [1], and no systematic CF₃ positional comparison has been reported.

Quote Request

Request a Quote for (2E)-3-(furan-2-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.